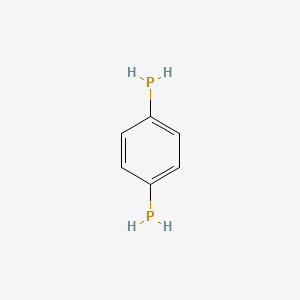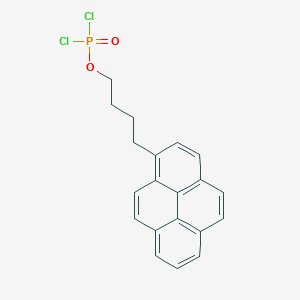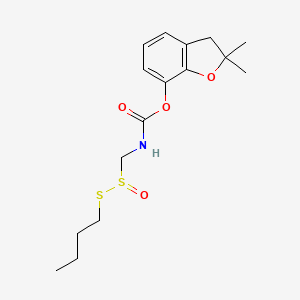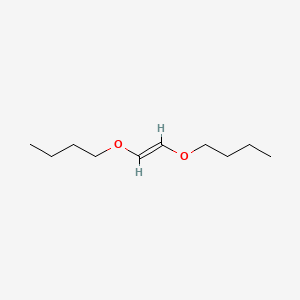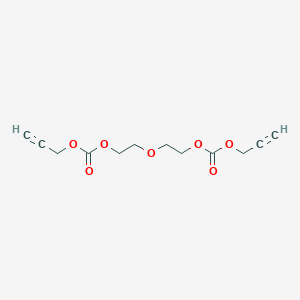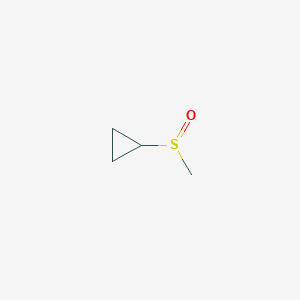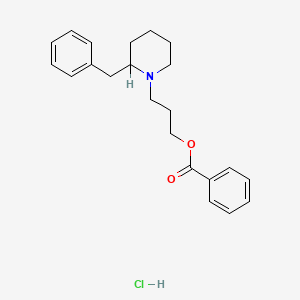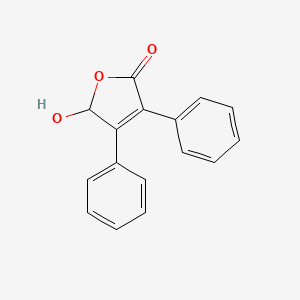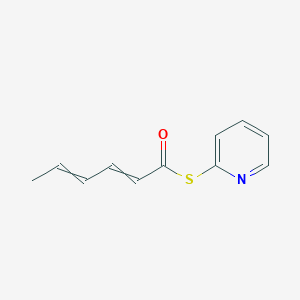
S-pyridin-2-yl hexa-2,4-dienethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-pyridin-2-yl hexa-2,4-dienethioate: is an organic compound with the molecular formula C11H11NOS It is characterized by the presence of a pyridine ring attached to a hexa-2,4-dienethioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-pyridin-2-yl hexa-2,4-dienethioate typically involves the reaction of pyridine-2-thiol with hexa-2,4-dienoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: S-pyridin-2-yl hexa-2,4-dienethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol or sulfide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
S-pyridin-2-yl hexa-2,4-dienethioate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of S-pyridin-2-yl hexa-2,4-dienethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death .
Comparación Con Compuestos Similares
Pyridine derivatives: Compounds such as pyridine-2-thiol and pyridine-2-carboxylic acid share structural similarities with S-pyridin-2-yl hexa-2,4-dienethioate.
Thioates: Compounds like ethyl thioacetate and methyl thioacetate are similar in terms of the thioate functional group.
Uniqueness: this compound is unique due to the combination of the pyridine ring and the hexa-2,4-dienethioate moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propiedades
Número CAS |
73372-01-7 |
|---|---|
Fórmula molecular |
C11H11NOS |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
S-pyridin-2-yl hexa-2,4-dienethioate |
InChI |
InChI=1S/C11H11NOS/c1-2-3-4-8-11(13)14-10-7-5-6-9-12-10/h2-9H,1H3 |
Clave InChI |
WBGQQQFVCUHARJ-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CC(=O)SC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


